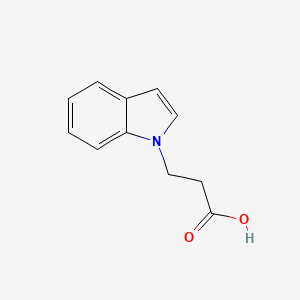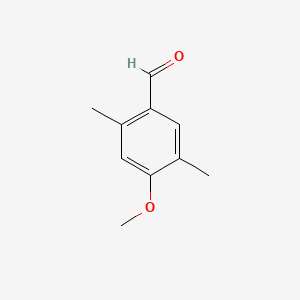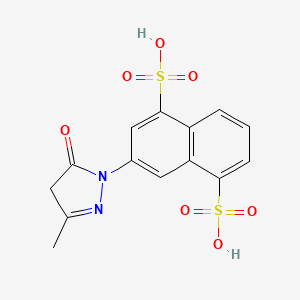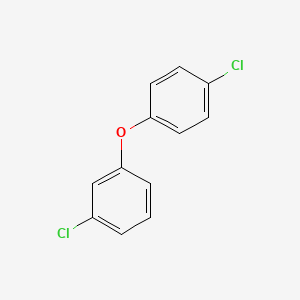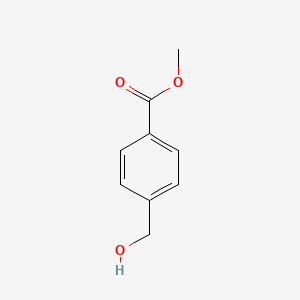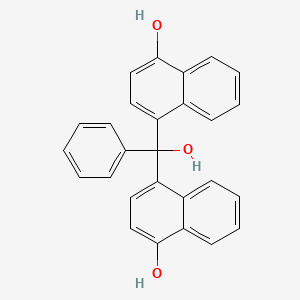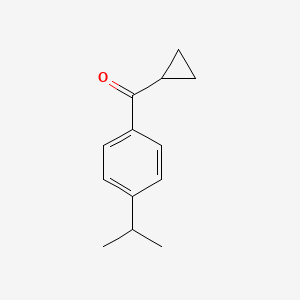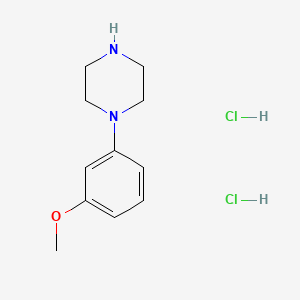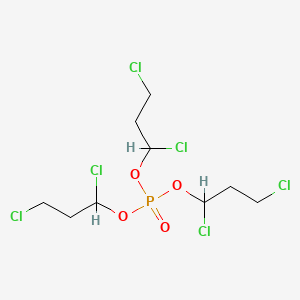
三(1,3-二氯丙基)磷酸酯
描述
Tris(1,3-dichloropropyl)phosphate (TDCPP) is a chlorinated organophosphate . It is used in a variety of applications such as flame retardants, pesticides, plasticizers, and nerve gases . TDCPP is used in sectors including the manufacturing of paints/coatings, furniture and related products, building/construction materials, fabrics/textiles/leather products, and foam seating and bedding products .
Synthesis Analysis
TDCPP is produced by the reaction of epichlorohydrin with phosphorus oxychloride . It is prepared industrially by the reaction of propylene oxide with phosphoryl chloride .Molecular Structure Analysis
The molecular formula of TDCPP is C9H15Cl6O4P . It has an average mass of 430.905 Da and a monoisotopic mass of 427.883911 Da .Chemical Reactions Analysis
TDCPP is a flame retardant used on plastics, flexible urethane foams, and textile backcoatings . It is an organophosphate, a class of chemicals often used as flame retardants and pesticides .Physical And Chemical Properties Analysis
TDCPP is a clear colorless viscous liquid . It has a relatively low molecular weight, low water solubility, and low lipophilicity .科学研究应用
室内环境分布
三(1,3-二氯丙基)磷酸酯(TDCPP)通常用作增塑剂和阻燃剂。Marklund et al. (2003)的一项研究发现TDCPP存在于各种室内环境中,包括家居灰尘和电脑屏幕,表明其在消费品中的广泛应用。
生物修复潜力
高桥等人(2010年)鉴定出能够降解TDCPP的细菌菌株,表明在受到该化合物污染的环境中具有生物修复潜力。这显示了与TDCPP相关的环境清理方面的新兴研究 (Takahashi et al., 2010)。
环氧树脂中的阻燃机制
简宗等人(1990年)的研究探讨了TDCPP在环氧树脂中作为阻燃剂的应用。研究得出结论,TDCPP主要通过凝聚相机制发挥作用,催化分解并增强炭质形成 (简宗等人,1990年)。
环境污染和健康风险
王等人(2020年)的综述突出了TDCPP作为新兴环境污染物的作用。该论文讨论了其在环境中的无处不在存在以及潜在的健康风险,包括对动物的毒性和对人类细胞系的细胞毒性 (Wang et al., 2020)。
大气传输
默勒等人(2012年)提供了TDCPP全球存在的证据,表明其通过大气长距离传输到达北极和南极洲。这项研究表明了TDCPP在环境中的广泛分布 (默勒等人,2012年)。
工作场所暴露评估
卡里尼安等人(2013年)调查了办公环境中对TDCPP的暴露情况。他们的研究结果表明,办公场所是办公人员个人暴露于TDCPP的重要来源 (Carignan et al., 2013)。
室内空气分析
哈特曼等人(2004年)开发了检测室内空气中TDCPP的分析方法,为了解其在各种室内环境中的分布提供了见解。这项研究对于了解人类暴露于TDCPP的重要性至关重要 (Hartmann et al., 2004)。
安全和危害
TDCPP should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
There are ongoing studies on the effects of TDCPP on human health and the environment . These studies aim to provide more insight into the sources, transport, and fate of TDCPP in the environment . They also aim to understand the effects of TDCPP on human intestinal health and its potential as a carcinogen .
属性
IUPAC Name |
tris(1,3-dichloropropyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Cl6O4P/c10-4-1-7(13)17-20(16,18-8(14)2-5-11)19-9(15)3-6-12/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNUXDYAOVSGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(OP(=O)(OC(CCCl)Cl)OC(CCCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl6O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871387 | |
| Record name | Tris(1,3-dichloropropyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(1,3-dichloropropyl) phosphate | |
CAS RN |
40120-74-9 | |
| Record name | Tris(1,3-dichloropropyl)phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40120-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(1,3-dichloropropyl) phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040120749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(1,3-dichloropropyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(1,3-dichloropropyl) phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.797 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



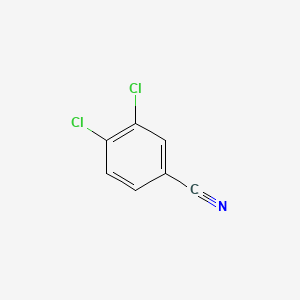
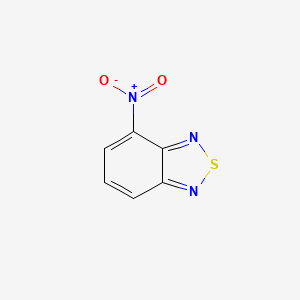
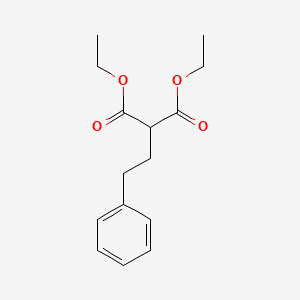
![Ethanol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B1293629.png)
